6,6-Dimethylfulvene
Overview
Description
. It is a member of the fulvene family, which are fundamental organic molecules with a branched system of conjugated double bonds. Unlike benzene, fulvenes are not aromatic, but they possess an unsaturated five-membered ring connected to a methylidene fragment via an exocyclic double bond .
Mechanism of Action
Target of Action
It is known that 6,6-dimethylfulvene is a nonaromatic carbocyclic analog of isopropylbenzene . This suggests that it may interact with similar targets as isopropylbenzene.
Mode of Action
This compound undergoes a nucleophilic reaction with lithium dichloromethide in the presence of tetrahydrofuran (THF) at -75°C, selectively at its exocyclic double bond . This reaction is an example of how this compound interacts with its targets.
Biochemical Pathways
It is known that this compound reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to afford the expected diels-alder cycloadduct . This suggests that this compound may be involved in cycloaddition reactions, which are key steps in many biochemical pathways.
Pharmacokinetics
Its physical properties such as its boiling point (76-77 °c/50 mmhg) and density (0881 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
Its ability to undergo nucleophilic reactions and participate in cycloaddition reactions suggests that it may have significant effects on molecular and cellular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the nucleophilic reaction it undergoes with lithium dichloromethide occurs at a very low temperature (-75°C) in the presence of THF . This suggests that the reaction conditions can significantly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
6,6-Dimethylfulvene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to form Diels-Alder cycloadducts . Additionally, the biotransformation of this compound by Pseudomonas putida RE213 has been studied, indicating its interaction with microbial enzymes . These interactions highlight the compound’s potential in synthetic organic chemistry and biotransformation processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. Studies have shown that it can influence cell signaling pathways and gene expression. For instance, the ionization spectrum of this compound has been studied using photoionization and density functional calculations, revealing its impact on cellular metabolism and energy levels . These findings suggest that this compound may play a role in modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It undergoes nucleophilic reactions with lithium dichloromethide, selectively targeting its exocyclic double bond . This selective reactivity indicates its potential as a molecular tool in synthetic chemistry. Additionally, the electronic structure and ionization spectrum of this compound have been studied using advanced quantum-chemical methods, providing insights into its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. The compound shows significant vibrational fine structure in its photoionization spectrum, which has been successfully analyzed using Franck-Condon methods . These studies indicate that this compound remains stable under specific conditions, making it suitable for long-term biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are crucial for understanding its potential therapeutic applications. While specific studies on this compound are limited, general principles from drug metabolism studies suggest that varying dosages can lead to different physiological responses . High doses may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its biotransformation by Pseudomonas putida RE213 highlights its role in microbial metabolism . Additionally, the compound’s reactivity in cycloaddition reactions suggests its involvement in synthetic metabolic pathways, potentially affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that the compound undergoes nucleophilic reactions, indicating its potential to be transported and localized within specific cellular compartments . These interactions are crucial for understanding its bioavailability and distribution in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound’s selective reactivity at its exocyclic double bond suggests that it may be directed to specific subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethylfulvene can be synthesized through the reaction of cyclopentadiene with acetone in the presence of pyrrolidine as a base . This reaction typically occurs under mild conditions and yields the desired product efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The reaction conditions can be optimized for higher yields and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylfulvene undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene to form Diels-Alder cycloadducts.
Hydrogenation: Metal-free hydrogenation via frustrated Lewis pair-mediated triple domino reaction.
Nucleophilic Reactions: It reacts with lithium dichloromethide in the presence of tetrahydrofuran at -75°C, selectively at its exocyclic double bond.
Common Reagents and Conditions
Cycloaddition: Reagents such as 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene.
Hydrogenation: Frustrated Lewis pairs.
Nucleophilic Reactions: Lithium dichloromethide and tetrahydrofuran.
Major Products Formed
Cycloaddition: Diels-Alder cycloadducts.
Hydrogenation: Hydrogenated products.
Nucleophilic Reactions: Products with nucleophilic addition at the exocyclic double bond.
Scientific Research Applications
6,6-Dimethylfulvene has several applications in scientific research:
Organic Synthesis: It is used in the one-pot synthesis of ansa-metallocenes and the synthesis of fulvenols or their corresponding trimethylsilyl ethers.
Photochemical Studies: Due to its unique electronic structure, it is studied for its photochemical activity.
Biotransformation: It undergoes biotransformation by Pseudomonas putida, making it useful in microbiological studies.
Comparison with Similar Compounds
Similar Compounds
6,6-Diphenylfulvene: Another member of the fulvene family, known for its reactivity in cycloaddition reactions.
6-(Dimethylamino)fulvene: Used in the synthesis of chiral cyclopentadienyllithiums.
Uniqueness
6,6-Dimethylfulvene is unique due to its nonaromatic nature and the presence of an exocyclic double bond, which makes it highly reactive in various chemical reactions. Its ability to undergo selective nucleophilic reactions at the exocyclic double bond distinguishes it from other fulvenes .
Properties
IUPAC Name |
5-propan-2-ylidenecyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACXMWYHXOSIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176149 | |
Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2175-91-9 | |
Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-Dimethylfulvene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6-Dimethylfulvene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6,6-Dimethylfulvene?
A1: this compound has the molecular formula C8H10 and a molecular weight of 106.18 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized by various spectroscopic methods, including 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. These techniques provide information about its structure, bonding, and electronic properties. [, , , ]
Q3: What is the most common reaction pathway for this compound?
A3: this compound is a highly reactive diene that readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles. [, , , ]
Q4: Can this compound participate in other cycloaddition modes?
A4: Yes, while less common, this compound can also engage in [6+4] cycloadditions, notably with tropone. The selectivity between [4+2] and [6+4] is influenced by steric factors and electronic effects of the reaction partner. [, ]
Q5: How is this compound used in organometallic chemistry?
A5: this compound is a versatile precursor for synthesizing substituted cyclopentadienyl ligands. It reacts with various metal reagents to form organometallic complexes, including metallocenes, which find applications in catalysis and materials science. [, , , , , , ]
Q6: Does the reactivity of this compound change with metals?
A6: Yes, the reaction outcome can be influenced by the metal center's Lewis acidity and steric environment. For example, reactions with zirconium and hafnium tetrabenzyl complexes result in cyclopentadienyl complexes, while titanium analogs do not show similar reactivity. []
Q7: Can this compound be used to access chiral metallocene complexes?
A7: Yes, reactions of this compound with chiral auxiliaries, like the Schöllkopf reagent, followed by metal complexation, can yield enantiomerically pure metallocenes, important for asymmetric catalysis. [, ]
Q8: Are there examples of this compound participating in rearrangements?
A8: Yes, in the reaction with dichloroketene, the initial [2+2] cycloadduct of this compound undergoes a rearrangement to form unexpected tropone and benzoic acid derivatives. []
Q9: How does the presence of a strong base affect this compound?
A9: Strong bases can deprotonate this compound, forming stabilized anions. These anions can then be used in reactions with electrophiles, such as aldehydes, to create more complex substituted fulvenes. []
Q10: Have computational methods been used to study this compound?
A10: Yes, density functional theory (DFT) calculations have provided insights into the reaction mechanisms and periselectivity of this compound cycloadditions. These studies help to rationalize experimental observations and predict the outcomes of new reactions. [, ]
Q11: Is this compound stable under ambient conditions?
A11: this compound is prone to autoxidation, forming an explosive peroxide upon prolonged exposure to air. Therefore, it should be stored under an inert atmosphere and handled with care. []
Q12: How does solvent polarity influence this compound reactions?
A12: Solvent polarity can significantly affect the reaction pathway. For instance, the reaction with 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene gives the expected Diels-Alder product in nonpolar solvents, while a formal [2+2] adduct predominates in polar media. []
Q13: Can this compound be polymerized?
A13: Yes, this compound can undergo both cationic and anionic polymerization. The resulting polyfulvenes have unique properties and potential applications in materials science. [, ]
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